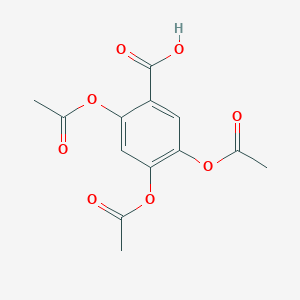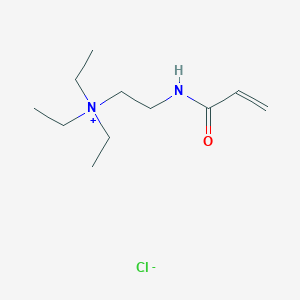
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is a compound that features a methoxy group and a tetrahydropyridinyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can be achieved through several methods. One documented method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in acetone under reflux conditions . Another approach includes the use of stoichiometric condensation reactions involving creosol (2-methoxy-4-methylphenol) and short-chain aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its neuroprotective effects, particularly in relation to Parkinson’s disease.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act on dopaminergic neurons in the brain, similar to the neurotoxic prodrug MPTP, which crosses the blood-brain barrier and selectively targets these neurons . This interaction can lead to various biological effects, including neuroprotection or neurotoxicity, depending on the context.
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance to Parkinson’s disease research.
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the tetrahydropyridinyl group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar in having a methoxy group and a tetrahydropyridinyl-like structure.
Uniqueness
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
属性
CAS 编号 |
90684-19-8 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-10(2-3-11(12)14)9-4-6-13-7-5-9/h2-4,8,13-14H,5-7H2,1H3 |
InChI 键 |
WWAKCFYJVOQDNY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CCNCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)

![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)








![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)

